molecular formula C18H19N5O3S B12170821 3-(4-methoxyphenyl)-1-methyl-N-[5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-5-carboxamide

3-(4-methoxyphenyl)-1-methyl-N-[5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-5-carboxamide

Cat. No.: B12170821
M. Wt: 385.4 g/mol
InChI Key: XYKDTVVZLFKCKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-methoxyphenyl)-1-methyl-N-[5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-5-carboxamide is a complex organic compound that features a pyrazole ring, a thiadiazole ring, and a tetrahydrofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-1-methyl-N-[5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-5-carboxamide typically involves multiple stepsThe reaction conditions often involve the use of catalysts and specific solvents to ensure high yields and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-1-methyl-N-[5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .

Scientific Research Applications

3-(4-methoxyphenyl)-1-methyl-N-[5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-5-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It has potential as a bioactive compound with various biological activities.

    Medicine: It is being investigated for its potential therapeutic effects, including anticancer and antimicrobial properties.

    Industry: It can be used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-1-methyl-N-[5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. This can include binding to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives, thiadiazole derivatives, and tetrahydrofuran derivatives. Examples include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C18H19N5O3S

Molecular Weight

385.4 g/mol

IUPAC Name

5-(4-methoxyphenyl)-2-methyl-N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]pyrazole-3-carboxamide

InChI

InChI=1S/C18H19N5O3S/c1-23-14(10-13(22-23)11-5-7-12(25-2)8-6-11)16(24)19-18-21-20-17(27-18)15-4-3-9-26-15/h5-8,10,15H,3-4,9H2,1-2H3,(H,19,21,24)

InChI Key

XYKDTVVZLFKCKM-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2=CC=C(C=C2)OC)C(=O)NC3=NN=C(S3)C4CCCO4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.